Benzyl 4-carbamothioylpiperidine-1-carboxylate is a compound that is structurally related to a variety of piperidine derivatives which have been synthesized and evaluated for their potential therapeutic applications. These compounds have shown a range of biological activities, including anti-acetylcholinesterase, antimalarial, antidepressant, antituberculous, and anticancer effects, as well as the ability to modulate receptor kinetics and inhibit enzymes like steroid-5alpha-reductase and stearoyl-CoA desaturase-112345678910.
The mechanism of action of benzyl 4-carbamothioylpiperidine-1-carboxylate derivatives varies depending on the specific compound and its target. For instance, certain derivatives have been found to inhibit acetylcholinesterase (AChE) by introducing bulky moieties or substituents that enhance activity through interactions with the enzyme1. Others have been designed to target aspartic proteases, which are crucial in the life cycle of Plasmodium species, the causative agents of malaria2. Some derivatives act as biased agonists of serotonin 5-HT1A receptors, selectively stimulating ERK1/2 phosphorylation, which is associated with antidepressant-like activity3. Additionally, benzoylpiperidine derivatives have been shown to modulate the kinetic properties of glutamate receptors, influencing synaptic responses5. In the context of cancer, certain benzoylpiperidine-based compounds have been shown to induce apoptosis in cancer cells through oxidative stress-mediated mitochondrial pathways9.
The synthesis and evaluation of benzyl 4-carbamothioylpiperidine-1-carboxylate derivatives have led to the discovery of compounds with potent inhibitory activities against various enzymes and receptors. These findings are significant in the development of new drugs for diseases such as dementia, malaria, depression, tuberculosis, and cancer1234678910.
In neuroscience, benzoylpiperidine derivatives have been studied for their potential to enhance synaptic responses by modulating glutamate receptor kinetics, which could be beneficial in treating neurological disorders5.
In the field of oncology, certain benzoylpiperidine derivatives have been found to inhibit the proliferation, migration, and induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents9.
Compounds related to benzyl 4-carbamothioylpiperidine-1-carboxylate have been evaluated for their ability to inhibit steroid-5alpha-reductase, which is involved in steroid hormone metabolism and has implications in conditions like benign prostatic hyperplasia6.
Benzoylpiperidine-based inhibitors of stearoyl-CoA desaturase-1 have been identified, which could have therapeutic applications in metabolic disorders by lowering plasma triglyceride levels7.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: